1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3S/c25-16(12-3-1-5-14(9-12)24(26)27)11-28-18-21-20-17-7-6-15(22-23(17)18)13-4-2-8-19-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTTYWYMUUDQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridazinyl Intermediate: This step involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine to form the triazolopyridazinyl core.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a suitable aromatic precursor is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Sulfanyl Ethanone Linkage: The final step involves the coupling of the triazolopyridazinyl intermediate with the nitrophenyl group through a sulfanyl ethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 1-(3-Nitrophenyl)-2-{[6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one | Triazolo[4,3-b]pyridazine | 3-Nitrophenyl, pyridin-3-yl | Nitro (-NO₂), sulfanyl (-S-) |
| 6-(3-Methylphenyl)sulfanyl-2~{H}-[1,2,4]triazolo[4,3-b]pyridazin-3-one | Triazolo[4,3-b]pyridazine | 3-Methylphenyl | Methyl (-CH₃), sulfanyl (-S-) |
| 1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone | Triazolo[3,2-b]thiazole | 6-Methyl, 3-(trifluoromethyl)benzyl | Trifluoromethyl (-CF₃), sulfanyl |
| 1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole | Pyrazole-triazole hybrid | 4-Nitrophenyl, phenyl | Nitro (-NO₂), triazole |
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenyl group in the target compound contrasts with the 3-methylphenyl group in the triazolo-pyridazine analogue (). In , the trifluoromethyl (-CF₃) group offers both electron-withdrawing and hydrophobic properties, differing from the nitro group’s purely electron-withdrawing nature .
Heterocyclic Core Variations: The triazolo-pyridazine core (target compound) vs. Pyridazine’s nitrogen-rich structure may enhance solubility compared to thiazole . The pyrazole-triazole hybrid () lacks the fused pyridazine system but retains the triazole’s capacity for metal coordination (e.g., Cu in click chemistry syntheses) .
Key Findings:
Synthesis :
- The target compound’s sulfanyl bridge and nitro group suggest possible synthesis via nucleophilic substitution (e.g., thiol displacement) or copper-mediated cross-coupling, akin to methods in .
- In contrast, triazolo-thiazole derivatives () often employ cyclocondensation of thiosemicarbazides with α-haloketones .
Bioactivity and Toxicity: Nitro-containing heterocycles (e.g., IQ-type compounds in ) are associated with carcinogenicity, suggesting the need for rigorous genotoxicity testing for the target compound . Trifluoromethyl groups () may reduce metabolic degradation compared to nitro groups, enhancing pharmacokinetic profiles .
Biological Activity
The compound 1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a derivative of the triazole and pyridazine families, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . The presence of the nitrophenyl group and the triazolo-pyridazine moiety is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine scaffolds exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, derivatives with similar structures have been reported to inhibit Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
- Anticancer Activity : Triazole derivatives have been explored for their anticancer properties. Studies suggest that modifications in the triazole ring can enhance cytotoxicity against cancer cell lines .
- Anti-inflammatory Properties : Some compounds have demonstrated potential in modulating inflammatory responses, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The position and type of substituents on the triazole and pyridazine rings significantly affect biological activity.
- Hydrophobic interactions and hydrogen bonding play crucial roles in binding affinity to target enzymes or receptors.
Table 1 summarizes key findings from SAR studies on related compounds:
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Anti-tubercular | 1.35 | Effective against M. tuberculosis |
| Compound B | Anticancer | 0.75 | High cytotoxicity in MCF-7 cells |
| Compound C | Anti-inflammatory | 5.0 | Modulates TNF-alpha production |
Case Study 1: Anti-tubercular Activity
In a study examining a series of triazole derivatives, several compounds were synthesized and tested against M. tuberculosis. One compound showed an IC50 value of 1.35 μM and was further evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), demonstrating low toxicity .
Case Study 2: Anticancer Efficacy
A related compound was tested for its efficacy against various cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of 0.75 μM against MCF-7 cells, indicating significant potential as an anticancer agent .
Case Study 3: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of triazole derivatives, where one compound demonstrated an ability to reduce TNF-alpha levels in vitro by approximately 50% at a concentration of 5 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
